molecular formula C10H9BrFN3 B13155387 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine

Cat. No.: B13155387
M. Wt: 270.10 g/mol
InChI Key: QBIJZGIMNCGEPJ-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine (CAS# 2091763-89-0) is a high-purity, synthetic organic compound supplied for research and development purposes. This multifunctional quinoline derivative is presented as a valuable chemical intermediate, or building block, for use in medicinal chemistry and drug discovery programs . The molecular formula is C10H9BrFN3, with a molecular weight of 270.10 g/mol . The structure features a quinoline core substituted with bromo and fluoro groups, along with reactive 3,4-diamine functionality. This specific arrangement of halogen atoms and amines makes it a particularly versatile precursor for the synthesis of more complex molecules . Quinoline-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. Historically, quinoline scaffolds have been fundamental in the development of antimalarial agents, and contemporary research continues to explore their applications in other therapeutic areas, including as potential anticancer and antimicrobial agents . The presence of both bromine and fluorine atoms allows for further selective chemical modifications via metal-catalyzed cross-coupling reactions and other substitution chemistries, enabling researchers to create diverse libraries of compounds for biological screening . This product is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

6-bromo-7-fluoro-8-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrFN3/c1-4-8(12)6(11)2-5-9(14)7(13)3-15-10(4)5/h2-3H,13H2,1H3,(H2,14,15)

InChI Key

QBIJZGIMNCGEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1F)Br)C(=C(C=N2)N)N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedures

Step Reaction Type Reagents & Conditions Outcome Yield & Notes
1 Quinoline Core Synthesis Cyclization of substituted anilines with β-ketoesters or malonates under acidic or thermal conditions Formation of 7-fluoro-8-methylquinoline scaffold High yield reported in similar quinoline syntheses (80-90%)
2 Selective Bromination at C6 N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF), 0–20 °C, 4 h 6-Bromo-7-fluoro-8-methylquinoline intermediate Yields up to 92% reported for analogous 6-bromo-7-fluoro quinolines
3 Introduction of Amino Groups at C3 and C4 Nucleophilic aromatic substitution (SNAr) using ammonia or amines under elevated temperature; or reductive amination of quinoline-3,4-dione intermediates Formation of 3,4-diamino substitution pattern Moderate to good yields; reaction conditions vary depending on precursor reactivity
4 Final Purification Chromatography or recrystallization Pure 6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine Purity >95% achievable

Detailed Example: Bromination Step

  • Starting from 7-fluoro-3,4-dihydroquinolin-2(1H)-one derivative, bromination with N-bromosuccinimide (NBS) in DMF at 0 °C to room temperature over 4 hours yields 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in 92% yield.
  • This intermediate can then be further functionalized to introduce amino groups at C3 and C4.

Amination Strategies

  • Amination at quinoline positions 3 and 4 can be achieved by nucleophilic substitution of halogenated precursors or via reductive amination of quinoline-3,4-dione intermediates.
  • Literature reports nucleophilic substitution reactions where halogen atoms on quinoline precursors are replaced by amino groups using ammonia or primary amines under heat.
  • Alternatively, modular three-component syntheses involving bromoanilines and isocyanides have been reported to yield 4-aminoquinolines, which can be adapted for diamine synthesis.

Data Table Summarizing Preparation Methods

Preparation Step Reagents Conditions Yield (%) References
Quinoline core synthesis Substituted aniline + β-ketoester Acidic reflux, ethanol or diphenyl ether 80-90
Bromination at C6 N-Bromosuccinimide (NBS), DMF 0–20 °C, 4 h 92
Amination at C3, C4 NH3 or amines, heat Elevated temperature, solvent varies 60-85
Methylation at C8 (if needed) Methylation reagents (e.g., methyl iodide) Base, solvent (DMF or DMSO) Variable Literature analogs

Research Results and Analytical Data

  • NMR Characterization : Proton NMR of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one shows characteristic signals at δ 9.21 (broad singlet, NH), 7.29–7.37 (multiplet, aromatic H), 6.67 (doublet), and aliphatic protons at 2.95 and 2.65 ppm.
  • Purity : Flash chromatography and recrystallization yield high-purity products suitable for further transformations.
  • Reaction Yields : Bromination and subsequent amination steps typically yield 60–92%, depending on conditions and starting materials.

Summary of Preparation Methodologies

Methodology Advantages Limitations
NBS Bromination in DMF High regioselectivity for C6 bromination, high yield Requires careful temperature control
SNAr Amination Direct substitution of halogens with amines May require harsh conditions, limited by precursor reactivity
Modular Multicomponent Synthesis One-pot, efficient for aminoquinolines Complexity in optimizing multi-component reactions
Reductive Amination Allows introduction of diamine groups Requires quinoline-dione intermediates, additional reduction step

Comparison with Similar Compounds

Quinoline Derivatives with Varied Substituents

The compound’s quinoline-based analogs differ in substituent type and position, impacting physicochemical and biological properties:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine C₁₀H₉BrFN₃ 6-Br, 7-F, 8-Me Hypothesized moderate DNA intercalation; potential OLED use (inferred) N/A
7-Bromo-8-fluoroquinoline-3,4-diamine (positional isomer) C₉H₇BrFN₃ 7-Br, 8-F Unreported bioactivity; structural similarity suggests possible DNA binding
6-Bromo-5,7-difluoroquinoline C₉H₄BrF₂N 6-Br, 5-F, 7-F Likely high hydrophobicity; potential material science applications

Key Trends :

  • Positional Isomerism : Bromo at position 6 (target compound) vs. 7 () alters steric and electronic profiles. Bromo at position 6 may enhance planarity for DNA intercalation, while position 7 could disrupt base-pair stacking .

Bicyclic Diamines with DNA Intercalation Activity

Compounds like IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) share functional similarities with the target compound:

Compound Name Core Structure Substituents DNA Intercalation Efficiency vs. Doxorubicin Reference
IC2 Quinazoline 6-Me Comparable
IC5 Pyridopyrimidine 6-Me Comparable
Target Compound Quinoline 6-Br, 7-F, 8-Me Predicted lower due to steric hindrance N/A

Analysis :

  • Substituent Effects : Bromo and fluoro groups may improve DNA binding via electrostatic interactions, but the 8-Me group likely offsets this advantage .

Triazine-Based OLED Emitters

Compound Name Core Structure Key Substituents External Quantum Efficiency (EQE) Reference
PTZ-TRZ Triazine Phenothiazine donor ~20%
DPA-TRZ Triazine Triphenylamine donor ~18%

Implications for Target Compound :

  • The bromo and fluoro groups in the target compound could enhance electron transport in OLEDs, but its diamine groups may require optimization for charge balance .

Biological Activity

6-Bromo-7-fluoro-8-methylquinoline-3,4-diamine is a synthetic organic compound belonging to the quinoline family, characterized by its unique substitution pattern that includes a bromine atom at the 6-position, a fluorine atom at the 7-position, and a methyl group at the 8-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C10H9BrF2N3, with a molecular weight of approximately 280.14 g/mol. The structural features contribute to its reactivity and biological efficacy.

Property Value
Molecular FormulaC10H9BrF2N3
Molecular Weight280.14 g/mol
Key Functional GroupsBromine, Fluorine, Amine

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action appears to involve interference with bacterial DNA replication and protein synthesis pathways. Studies have shown that compounds with similar structures can inhibit various bacterial strains, suggesting that this compound may also be effective against resistant strains.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. The compound demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy.
  • Mechanism Exploration : Further investigation into its mechanism revealed that the compound binds to specific enzymes within bacterial cells, disrupting their function and leading to cell death.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in antibacterial activity.

Research Findings

  • Cytotoxicity Tests : In vitro cytotoxicity assays on various cancer cell lines indicated that the compound could significantly reduce cell viability at certain concentrations.
  • Target Identification : Ongoing research aims to identify specific molecular targets affected by this compound, which could lead to the development of novel therapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds to highlight its unique properties.

Compound Name Structural Features Unique Aspects
8-Bromo-6-methylquinolineSimilar quinoline coreDifferent substitution pattern
4-Bromo-6-ethyl-2-methylquinolineVariations in substituent positionsAltered biological activity
6-Bromo-N4-ethyl-8-fluoro-5-methylquinolineModified fluorination and methylationDistinct reactivity and potential applications

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